2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide
CAS No.: 863479-04-3
Cat. No.: VC4266172
Molecular Formula: C18H17IN2O2S
Molecular Weight: 452.31
* For research use only. Not for human or veterinary use.
![2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide - 863479-04-3](/images/structure/VC4266172.png)
Specification
CAS No. | 863479-04-3 |
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Molecular Formula | C18H17IN2O2S |
Molecular Weight | 452.31 |
IUPAC Name | 6-(3,4-dimethoxyphenyl)-4H-indeno[1,2-d][1,3]thiazol-2-amine;hydroiodide |
Standard InChI | InChI=1S/C18H16N2O2S.HI/c1-21-14-6-4-11(8-15(14)22-2)10-3-5-13-12(7-10)9-16-17(13)20-18(19)23-16;/h3-8H,9H2,1-2H3,(H2,19,20);1H |
Standard InChI Key | UAGOZJXMNNYBFJ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C4=C(C3)SC(=N4)N)OC.I |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₈H₁₇IN₂O₂S, featuring:
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Indeno[1,2-d]thiazole core: A fused bicyclic system with a five-membered thiazole ring (containing sulfur and nitrogen) and a six-membered indene moiety.
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3,4-Dimethoxyphenyl group: Attached at position 6, this substituent provides electron-donating methoxy groups that enhance solubility and modulate receptor interactions.
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Amino group: Positioned at C2, this group facilitates hydrogen bonding and influences pharmacokinetic properties.
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
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¹H NMR: Peaks at δ 7.58 (d, J = 9.0 Hz) and δ 6.77 (dd, J = 9.0, 2.0 Hz) correspond to aromatic protons on the dimethoxyphenyl group .
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IR: Stretching vibrations at 3350 cm⁻¹ (N-H) and 1630 cm⁻¹ (C=N) confirm the presence of amino and thiazole groups .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a two-step protocol:
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Formation of the thiazole ring: Reaction of 2-bromo-indanones with substituted thioureas under basic conditions yields the indeno[1,2-d]thiazole scaffold .
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Iodination: Treatment with hydroiodic acid introduces the iodide counterion, improving crystallinity and stability.
Table 2: Reaction Conditions and Yields
Step | Reagents | Temperature | Yield (%) |
---|---|---|---|
1 | Thiourea, K₂CO₃, DMF | 80°C | 65–78 |
2 | HI, Ethanol | Reflux | 82–90 |
Structural Modifications
Derivatives with altered methoxy substituents (e.g., chlorine or methyl groups) exhibit reduced bioactivity, underscoring the importance of the 3,4-dimethoxy motif .
Pharmacological Profile
Cytotoxic Activity
In vitro assays demonstrate dose-dependent cytotoxicity against:
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HeLa cells: IC₅₀ = 4.2 µM.
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MCF-7 cells: IC₅₀ = 5.8 µM.
Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation.
Antiulcer Effects
Analogous indeno[1,2-d]thiazoles reduce gastric acid secretion in rodent models by 40–60%, surpassing reference drug cetraxate .
Code | Hazard Statement |
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H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Applications and Future Directions
Therapeutic Development
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Oncology: Preclinical evaluation as a chemotherapeutic agent targeting solid tumors.
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Antivirals: Optimization for improved 3CL protease inhibition efficacy .
Challenges
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Solubility: Poor aqueous solubility limits bioavailability; prodrug strategies (e.g., phosphate esters) are under investigation.
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Selectivity: Off-target effects on healthy cells necessitate structural refinement.
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